Cas no 2172262-61-0 (3-{N-benzyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-2-methylbutanamido}propanoic acid)

3-{N-benzyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-2-methylbutanamido}propanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-{N-benzyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-2-methylbutanamido}propanoic acid
- 2172262-61-0
- EN300-1529917
- 3-{N-benzyl-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methylbutanamido}propanoic acid
-
- インチ: 1S/C31H34N2O5/c1-3-31(2,29(36)33(18-17-28(34)35)19-22-11-5-4-6-12-22)21-32-30(37)38-20-27-25-15-9-7-13-23(25)24-14-8-10-16-26(24)27/h4-16,27H,3,17-21H2,1-2H3,(H,32,37)(H,34,35)
- InChIKey: DNGFBMBRZDCNJJ-UHFFFAOYSA-N
- SMILES: O(C(NCC(C)(C(N(CC1C=CC=CC=1)CCC(=O)O)=O)CC)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- 精确分子量: 514.24677219g/mol
- 同位素质量: 514.24677219g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 38
- 回転可能化学結合数: 12
- 複雑さ: 790
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4.8
- トポロジー分子極性表面積: 95.9Ų
3-{N-benzyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-2-methylbutanamido}propanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1529917-1.0g |
3-{N-benzyl-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methylbutanamido}propanoic acid |
2172262-61-0 | 1g |
$3368.0 | 2023-06-05 | ||
Enamine | EN300-1529917-0.5g |
3-{N-benzyl-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methylbutanamido}propanoic acid |
2172262-61-0 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1529917-2500mg |
3-{N-benzyl-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methylbutanamido}propanoic acid |
2172262-61-0 | 2500mg |
$6602.0 | 2023-09-26 | ||
Enamine | EN300-1529917-1000mg |
3-{N-benzyl-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methylbutanamido}propanoic acid |
2172262-61-0 | 1000mg |
$3368.0 | 2023-09-26 | ||
Enamine | EN300-1529917-50mg |
3-{N-benzyl-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methylbutanamido}propanoic acid |
2172262-61-0 | 50mg |
$2829.0 | 2023-09-26 | ||
Enamine | EN300-1529917-0.05g |
3-{N-benzyl-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methylbutanamido}propanoic acid |
2172262-61-0 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1529917-0.1g |
3-{N-benzyl-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methylbutanamido}propanoic acid |
2172262-61-0 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1529917-0.25g |
3-{N-benzyl-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methylbutanamido}propanoic acid |
2172262-61-0 | 0.25g |
$3099.0 | 2023-06-05 | ||
Enamine | EN300-1529917-250mg |
3-{N-benzyl-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methylbutanamido}propanoic acid |
2172262-61-0 | 250mg |
$3099.0 | 2023-09-26 | ||
Enamine | EN300-1529917-5000mg |
3-{N-benzyl-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methylbutanamido}propanoic acid |
2172262-61-0 | 5000mg |
$9769.0 | 2023-09-26 |
3-{N-benzyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-2-methylbutanamido}propanoic acid 関連文献
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
2. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
-
Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
-
6. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
-
Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
-
9. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
3-{N-benzyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-2-methylbutanamido}propanoic acidに関する追加情報
3-{N-Benzyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-2-methylbutanamido}propanoic Acid: Structural Features and Synthetic Applications
3-{N-Benzyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-2-methylbutanamido}propanoic acid (CAS No. 2172262-61-0) is a complex organic molecule that integrates multiple functional groups critical to modern chemical synthesis and pharmaceutical research. Its structure combines a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a benzyl-substituted amino chain, and a branched aliphatic amide backbone, making it a versatile intermediate in the development of bioactive compounds. The Fmoc moiety is widely utilized in solid-phase peptide synthesis (SPPS) for its light-sensitive cleavage properties, while the benzyl substitution enhances molecular stability and solubility in organic solvents. Recent studies highlight the role of such hybrid structures in modulating enzyme activity and protein-protein interactions, particularly in the design of peptidomimetics with improved pharmacokinetic profiles.
The branched 2-methylbutanamide segment introduces steric hindrance and hydrophobicity, which are strategically employed to optimize binding affinity to target proteins. This structural feature aligns with contemporary research trends in drug discovery, where conformational flexibility and lipophilicity are key parameters for bioavailability. Notably, the integration of fluorene-derived moieties has been reported to enhance resistance to metabolic degradation, as demonstrated in studies on Fmoc-based prodrugs for targeted cancer therapies. The compound’s synthetic pathway likely involves stepwise coupling reactions between an N-benzylated amino acid derivative and a fluorenylmethyloxycarbonyl chloride precursor, followed by amide bond formation under standard conditions.
In the context of peptide synthesis, this compound serves as a protected amino acid derivative that enables site-specific modifications. The Fmoc group allows for orthogonal deprotection strategies compatible with both acidic and photolytic methods, a critical advantage in multi-step syntheses requiring sequential functionalization. Researchers have leveraged similar structures to develop cyclic peptides with enhanced structural rigidity, which are increasingly explored as enzyme inhibitors or diagnostic agents. The presence of the benzyl substituent also facilitates chromatographic separation during purification processes, addressing challenges associated with low-polarity intermediates.
Recent advancements in computational chemistry have further expanded the utility of such molecules. Molecular dynamics simulations suggest that the fluorene scaffold contributes to π-stacking interactions within biological membranes or enzyme active sites, potentially enhancing cellular uptake mechanisms. Additionally, the compound’s amide backbone may participate in hydrogen bonding networks essential for stabilizing secondary structures like α-helices or β-sheets in synthetic peptides. These properties are particularly relevant to projects aiming to mimic natural signaling molecules or design nanomaterials with programmable self-assembly capabilities.
From an industrial perspective, the scalability of this compound’s synthesis is supported by its compatibility with automated solid-phase platforms used in pharmaceutical manufacturing. The use of fluorenylmethyloxycarbonyl chemistry remains a cornerstone in large-scale production due to its reliability and mild reaction conditions compared to alternative protecting groups like Boc (tert-butyloxycarbonyl). Moreover, the compound’s compatibility with green chemistry principles—such as solvent recycling and reduced byproduct formation—aligns with current sustainability goals in chemical manufacturing.
In summary, 3-{N-Benzyl...propanoic acid represents an innovative fusion of protective group strategies and functional group diversity tailored for advanced applications in medicinal chemistry and materials science. Its modular architecture supports customization through side-chain modifications or conjugation to other bioactive entities, positioning it as a valuable tool for researchers seeking precision-engineered molecules.
2172262-61-0 (3-{N-benzyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-2-methylbutanamido}propanoic acid) Related Products
- 895781-63-2(4-bromo-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)
- 1554880-55-5(1,3,5-Triazin-2-amine, 4-chloro-6-(3-methyl-2-furanyl)-)
- 859661-46-4((2Z)-2-(2H-chromen-3-yl)methylidene-6-hydroxy-2,3-dihydro-1-benzofuran-3-one)
- 2228404-67-7(5-(7-chloro-1,3-dioxaindan-5-yl)-1-methyl-1H-pyrazol-4-amine)
- 1327198-47-9(3-methyl-5-1-(thiophene-2-sulfonyl)azetidin-3-yl-1,2,4-oxadiazole)
- 1805074-56-9(3-Methoxy-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-acetic acid)
- 38803-30-4(3-(Dimethylamino)benzonitrile)
- 2034269-09-3(N-{[2-(furan-2-yl)pyridin-3-yl]methyl}-3-(trifluoromethyl)benzene-1-sulfonamide)
- 38089-02-0(3'-Methoxy-[1,1'-biphenyl]-2-amine)
- 1670272-77-1(tert-butyl (2S)-2-[2-(4,4,4-trifluorobutanesulfonyl)ethyl]pyrrolidine-1-carboxylate)




